6-chloro-2-methyl-6H-quinazolin-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
6-chloro-2-methyl-6H-quinazolin-4-one |
InChI |
InChI=1S/C9H7ClN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4,6H,1H3 |
InChI Key |
CCJAYWRJZSZPTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C2=CC(C=CC2=N1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloro 2 Methyl 6h Quinazolin 4 One and Its Derivatives
Established Synthetic Pathways for Quinazolinone Core Structures
The construction of the fundamental quinazolinone framework is achievable through several well-established synthetic pathways. These methods often utilize readily available starting materials and can be adapted to produce a wide array of substituted quinazolinone derivatives.
Cyclization Reactions for Quinazolinone Ring Formation
Cyclization reactions are central to the synthesis of the quinazolinone ring system. A common approach involves the condensation of o-aminobenzamides with various carbonyl compounds, such as aldehydes, followed by an oxidation step. mdpi.comresearchgate.net The initial condensation forms a dihydroquinazolinone intermediate, which is then oxidized to the aromatic quinazolinone. mdpi.com Various oxidizing agents can be employed, and in some cases, air or oxygen can serve as a green oxidant. researchgate.netorganic-chemistry.org Another strategy involves the dehydrative cyclization of N-acyl-anthranilic acids, often generated in situ, to form a benzoxazinone (B8607429) intermediate which then reacts with an amine source to yield the quinazolinone. nih.govnih.gov
Approaches from Anthranilic Acid Derivatives
Anthranilic acid and its derivatives are versatile and widely used precursors for quinazolinone synthesis. nih.govnih.gov A highly utilized method involves the acylation of anthranilic acid, followed by ring closure with acetic anhydride (B1165640) to form a 1,3-benzoxazin-4-one. This intermediate readily reacts with various amines to furnish the corresponding 4(3H)-quinazolinone derivatives. nih.gov The reaction of anthranilic acid with formamide (B127407) or other amides, known as the Niementowski reaction, is a classical method for preparing 4(3H)-quinazolinones. tandfonline.comijprajournal.com Furthermore, substituted anthranilic acids can be condensed with chloro-acyl chlorides to produce N-acyl-anthranilic acids, which are then cyclized to benzoxazinones and subsequently converted to tricyclic quinazolinone derivatives. nih.gov
| Anthranilic Acid Derivative | Reagents | Key Intermediate | Final Product Type | Reference |
|---|---|---|---|---|
| Anthranilic acid | Acyl chloride, Acetic anhydride, Amine | 1,3-Benzoxazin-4-one | 4(3H)-Quinazolinone | nih.gov |
| Substituted anthranilic acid | Chloro-acyl chloride, Acetic anhydride, Amine | N-acyl-anthranilic acid, Benzoxazinone | Tricyclic 4(3H)-Quinazolinone | nih.gov |
| Anthranilic acid | Formamide | - | 4(3H)-Quinazolinone | ijprajournal.comepstem.net |
| Anthranilic acid | Orthoesters, Amines | - | 4(3H)-Quinazolinone derivatives | ijprajournal.com |
Transition Metal-Catalyzed Syntheses (e.g., Copper-Catalyzed)
Transition metal catalysis, particularly with copper, has emerged as a powerful tool for the synthesis of quinazolinones due to its efficiency, affordability, and functional group tolerance. chim.itrsc.orgnih.gov Copper-catalyzed methods often involve cross-coupling reactions to form key C-N bonds. chim.it For instance, copper(I)-catalyzed domino reactions of 2-bromobenzamides with aldehydes, benzyl (B1604629) alcohols, or methyl arenes in the presence of a nitrogen source like trimethylsilyl (B98337) azide (B81097) (TMSN3) provide an efficient route to 2-substituted quinazolinones. gaylordchemical.com Copper catalysts can also mediate the synthesis of quinazolinones from 2-halobenzamides and nitriles. organic-chemistry.org These reactions can proceed via in situ generation of anthranilamide followed by condensation and cyclization. gaylordchemical.com Both homogeneous and heterogeneous copper catalysts have been successfully employed, with heterogeneous systems offering advantages in terms of catalyst recovery and reuse. chim.it
| Starting Materials | Copper Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| 2-Bromobenzamide, Aldehydes/Alcohols | CuI | Domino Reaction | Ligand- and base-free, one-pot | gaylordchemical.com |
| 2-Arylindoles, Amines/Ammonia | Copper catalyst | Oxidative Ring Expansion | Uses O2 as oxidant | organic-chemistry.org |
| 2-Halobenzaldehydes, Amidine hydrochlorides | Copper catalyst | Cascade Reaction | Simple, economical, and practical | rsc.org |
| o-Bromobenzamides, Formamide | CuI/4-hydroxy-l-proline | Coupling/Condensation | Synthesis of 3-substituted quinazolinones | organic-chemistry.org |
One-Pot and Multicomponent Strategies
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity for the synthesis of complex molecules like quinazolinones. frontiersin.orgnih.gov These strategies allow for the formation of the quinazolinone scaffold in a single synthetic operation from three or more starting materials, avoiding the isolation of intermediates. nih.gov A notable example is the three-component reaction of isatoic anhydride, an aldehyde, and an amine or urea (B33335) to produce dihydroquinazolinones or quinazolinones. nih.gov Palladium-catalyzed one-pot procedures have been developed, for example, from o-nitrobenzamides and alcohols, which proceed through a cascade of oxidation, reduction, condensation, and dehydrogenation. nih.gov The Ugi four-component reaction has also been adapted for the rapid synthesis of diverse polycyclic quinazolinones. nih.gov
Specific Synthetic Routes Involving 6-chloro-2-methyl-6H-quinazolin-4-one
While a vast body of literature exists for the synthesis of the quinazolinone core, specific documented procedures for the direct synthesis of the this compound tautomer are not prominently reported. However, based on the established methodologies for analogous structures, plausible synthetic routes can be proposed. The synthesis of related compounds, such as 2-methyl-quinazolin-4(3H)-ones and various 6-chloro-quinazolin derivatives, provides a strong foundation for targeting this specific compound. nih.govresearchgate.net
Preparation from 6-chloro-3-methylquinazolin-4(3H)-one
A potential, though not explicitly documented, pathway to this compound could involve the isomerization of a more common tautomer, such as 6-chloro-2-methyl-4(3H)-quinazolinone. The synthesis of the latter would typically start from 5-chloroanthranilic acid. One established method involves reacting 5-chloroanthranilic acid with acetic anhydride to form the corresponding 6-chloro-2-methyl-3,1-benzoxazin-4-one. tandfonline.com This intermediate can then be reacted with an appropriate amine source. For the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones, this benzoxazinone intermediate is treated with a primary amine. tandfonline.com
To obtain the parent 6-chloro-2-methyl-4(3H)-quinazolinone, the benzoxazinone intermediate could theoretically be reacted with ammonia. A one-pot reaction of anthranilic acid, acetic anhydride, and a primary amine under ultrasonic irradiation has also been reported as an efficient method for synthesizing 3-substituted 2-methyl quinazolin-4(3H)-ones. nih.gov Adapting this for the target compound would involve using 5-chloroanthranilic acid and a suitable nitrogen source that does not lead to N3-substitution.
The conversion of the more stable 4(3H)-one tautomer to the 6H-quinazolin-4-one is not a commonly described transformation and would likely require specific conditions to favor this less prevalent tautomeric form.
Reactions Involving 6-chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone as a Starting Material
The 6-chloro-2-methyl-4(3H)-quinazolinone scaffold, when substituted at the N-3 position with a reactive group like an amino moiety, serves as a versatile starting material for the synthesis of more complex derivatives. The 3-amino-6-chloro-2-methyl-4(3H)-quinazolinone intermediate can undergo various condensation reactions to introduce diverse functionalities. orientjchem.org
For instance, condensation with aromatic aldehydes or phthalic anhydrides provides access to Schiff bases and phthalimido derivatives, respectively. Furthermore, reaction with alkyl isothiocyanates can furnish the corresponding thiourea (B124793) derivatives. orientjchem.org These reactions highlight the utility of the N-3 substituted quinazolinone as a platform for further molecular elaboration.
Table 1: Reactions Starting from 3-Amino-6-chloro-2-methyl-4(3H)-quinazolinone
| Reactant | Product Type | Reference |
| Aldehydes | Schiff Base Derivatives | orientjchem.org |
| Phthalic Anhydrides | Phthalimido Derivatives | orientjchem.org |
| Alkyl Isothiocyanates | Thiourea Derivatives | orientjchem.org |
Derivatization Strategies for the this compound Scaffold
The chemical reactivity of the 6-chloro-2-methyl-4(3H)-quinazolinone scaffold allows for modifications at several key positions. These derivatizations are crucial for tuning the molecule's properties. Strategies often focus on the functionalization of the C2-methyl group, substitution at the N-3 position, and the annulation of additional rings to form fused systems.
The methyl group at the C-2 position of the quinazolinone ring is a key site for chemical modification. One common strategy is the Claisen-Schmidt condensation reaction. This involves the reaction of the 2-methyl group with various aromatic or heteroaromatic aldehydes in the presence of a base to yield 2-styryl or 2-vinyl derivatives. ptfarm.pl This reaction effectively extends the conjugation of the system and introduces new substituent points. For example, 3-(4-acetylphenyl)-2-(E)-(2-furyl)-vinyl-quinazolin-4-one can be condensed with different aromatic aldehydes to produce chalcone (B49325) analogs, which are valuable intermediates for synthesizing various heterocyclic compounds. ptfarm.pl
Another important modification is the conversion of the 2-methyl group into a more reactive functional group. For instance, the methyl group can be halogenated to form a 2-(halomethyl)quinazolinone. This transformation introduces a good leaving group, facilitating subsequent nucleophilic substitution reactions to introduce a wide array of side chains at the C-2 position. scirp.org
Table 2: Examples of C-2 Methyl Group Modification
| Reaction Type | Reagents | Resulting Structure | Reference |
| Claisen-Schmidt Condensation | Aromatic Aldehydes, Base | 2-Styryl-quinazolin-4-one | ptfarm.plscirp.org |
| Halogenation | Halogenating Agent | 2-(Halomethyl)-quinazolin-4-one | scirp.org |
The nitrogen atom at position 3 is a prime target for introducing diverse substituents, including various heterocyclic rings. A general and effective method involves the N-alkylation of the quinazolinone core. For example, 4(3H)-quinazolinone can be treated with a base such as potassium tert-butoxide (KOtBu) to form the corresponding anion, which then reacts with a suitable haloalkyl-substituted heterocycle. nih.gov A specific application of this is the reaction with 2-chloro-3-(chloromethyl)-6-methylquinoline, which yields 3-[(2-chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one, directly linking a quinoline (B57606) moiety to the N-3 position via a methylene (B1212753) bridge. nih.gov
An alternative route begins with a precursor, such as 6-chloro-2-methyl-3,1-benzoxazin-4-one. This intermediate readily reacts with various amino-heterocycles or other primary amines, leading to the formation of N-3 substituted quinazolinones in a cyclocondensation reaction. orientjchem.orgnih.gov This method provides a modular approach to a wide range of derivatives.
Table 3: Methods for N-3 Heterocyclic Substitution
| Method | Starting Material | Reagent | Product Type | Reference |
| N-Alkylation | 4(3H)-Quinazolinone | Base (e.g., KOtBu), Heterocyclic halide | 3-(Heteroarylmethyl)-quinazolin-4-one | nih.gov |
| Cyclocondensation | 6-Chloro-2-methyl-3,1-benzoxazin-4-one | Amino-heterocycle | 3-(Heteroaryl)-quinazolin-4-one | orientjchem.org |
The quinazolinone scaffold can be annulated to create more complex, fused polycyclic systems. These reactions typically involve building a new ring onto the existing quinazolinone framework by utilizing functional groups at strategic positions. A common strategy involves introducing a reactive handle, such as a hydrazine (B178648) group, at the C-4 position. The resulting 4-hydrazinylquinazoline can then be cyclized with various one- or two-carbon synthons to form a fused five- or six-membered ring. scirp.orgekb.eg
For example, reaction of a 4-hydrazinylquinazoline with carbon disulfide leads to the formation of a fused orientjchem.orgnih.govnih.govtriazolo[4,3-c]quinazoline-3-thione. ekb.eg Similarly, oxidative cyclization of a thiosemicarbazide (B42300) derivative at position 4 can yield a orientjchem.orgptfarm.plnih.govnih.govtetrazino[1,6-c]quinazoline ring system. scirp.org Another approach starts from 6-chloro-2-methylbenzoxazinone, which upon reaction with thiosemicarbazide, undergoes cyclocondensation to directly form a triazoloquinazoline derivative. orientjchem.org These methodologies demonstrate the versatility of the quinazolinone core in constructing novel, fused heterocyclic architectures.
Table 4: Synthetic Routes to Fused Quinazoline (B50416) Analogues
| Fused Ring System | Precursor | Key Reagent(s) | Reference |
| orientjchem.orgnih.govnih.govTriazolo[4,3-c]quinazoline | 4-Hydrazinylquinazoline | Carbon Disulfide | ekb.eg |
| orientjchem.orgptfarm.plnih.govnih.govTetrazino[1,6-c]quinazoline | 4-Thiosemicarbazide-quinazoline | Bromine (oxidative cyclization) | scirp.org |
| Triazoloquinazoline | 6-Chloro-2-methylbenzoxazinone | Thiosemicarbazide | orientjchem.org |
Structure Activity Relationship Sar Studies of Quinazolinone Derivatives, with Emphasis on 6 Chloro 2 Methyl 6h Quinazolin 4 One Analogs
Positional Impact of Substituents on Pharmacological Activity
The quinazolinone nucleus is a versatile scaffold, and its biological activity can be significantly modulated by the introduction of various substituents at different positions. nih.govwisdomlib.orgresearchgate.net Structure-activity relationship (SAR) studies have consistently shown that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring system are particularly significant for a wide range of pharmacological activities. nih.govnih.gov The nature of the substituent, whether it is on the benzene (B151609) or the pyrimidine (B1678525) ring, greatly affects the properties of the resulting compound. nih.gov Modifications can alter physicochemical properties, which in turn influences the biological response. nih.govresearchgate.netmdpi.com
Significance of Substitutions at Position 2
Position 2 of the quinazolinone ring is a critical site for substitution, profoundly influencing the molecule's therapeutic potential. nih.gov The presence of a methyl group at this position, as seen in 6-chloro-2-methyl-6H-quinazolin-4-one, is considered essential for certain biological activities. nih.gov
For Antimicrobial Activity: The presence of small groups like a methyl or thiol at position 2 is deemed essential for antimicrobial activities. nih.gov
For Anticancer Activity: The nature of the substituent at the 2nd position plays a vital role in anticancer activity. For instance, studies on 2-substituted quinazolinones hybridized with 2-phenyloxadiazole found that analogs with a propyl substitution were more potent against HeLa cell lines compared to other analogs. rsc.org In another study, the replacement of a methyl group with a phenyl group on the quinazoline (B50416) ring was found to decrease antiproliferative activity, highlighting the importance of the methyl substituent. researchgate.net The 2-substituted-4(3H)-quinazolinone structure is considered an attractive pharmacophore for drug design in cancer research. nih.gov
For Dihydrofolate Reductase (DHFR) Inhibition: SAR studies have revealed that a phenyl ring at the 2nd position of the quinazolinone is essential for effective DHFR inhibition. rsc.org
General Importance: The tautomeric effect of the quinazolinone ring is extended when a methyl group is present at the 2-position, generating an exomethylene carbon which enhances the reactivity of the substituted 4(3H)-quinazolinones. nih.govresearchgate.net
Table 1: Impact of Substituents at Position 2
| Substituent | Pharmacological Activity | Finding | Citation |
|---|---|---|---|
| Methyl, Thiol | Antimicrobial | Essential for activity. | nih.gov |
| Propyl | Anticancer | Potent activity in quinazolinone-oxadiazole hybrids. | rsc.org |
| Methyl | Anticancer | Improved activity over a phenyl group. | researchgate.net |
| Phenyl | DHFR Inhibition | Essential for effective inhibition. | rsc.org |
| 2-methoxyphenyl | Anticancer | Displayed a remarkable profile against the majority of tested cell lines. | mdpi.com |
Influence of Substituents at Position 3
Substitutions at the N-3 position of the quinazolinone ring are crucial for modulating biological activity, often serving as a point for introducing diverse chemical moieties. nih.govnih.gov
For Antimicrobial Activity: A substituted aromatic ring at position 3 has been identified as an essential feature for antimicrobial properties. nih.gov
For Anticonvulsant Activity: The introduction of a 2-aminophenyl group at position 3 was found to increase anticonvulsant activity. nih.gov Furthermore, novel 4(3H)-quinazolinone derivatives bearing heterocyclic systems like oxadiazoles (B1248032) and thiadiazoles at position 3 have shown significant anticonvulsant effects. nih.gov
For Antiproliferative Activity: The type of substituent at the N-3 position can dramatically influence antiproliferative effects. In a study of quinazolin-4-one/3-cyanopyridin-2-one hybrids, an allyl group at this position showed a pronounced effect, while compounds with ethyl or phenyl groups were less potent. nih.gov
Table 2: Impact of Substituents at Position 3
| Substituent | Pharmacological Activity | Finding | Citation |
|---|---|---|---|
| Substituted Aromatic Ring | Antimicrobial | Essential for activity. | nih.gov |
| 2-Aminophenyl | Anticonvulsant | Increased activity. | nih.gov |
| Oxadiazoles, Thiadiazoles | Anticonvulsant | Showed significant activity. | nih.gov |
| Allyl group | Antiproliferative | Showed a more pronounced effect than ethyl or phenyl groups. | nih.gov |
| 5-substituted benzimidazole (B57391) | DHFR Inhibition | Showed greater inhibition compared to 6-substituted ones. | rsc.org |
Role of Substitutions at Position 6 and 8, particularly Chlorine at Position 6
The benzene portion of the quinazolinone ring, specifically positions 6 and 8, provides another avenue for structural modification to enhance pharmacological effects. nih.govnih.gov The presence of a halogen, such as chlorine at position 6, is a key structural feature.
For Antimicrobial Activity: The presence of a halogen atom at positions 6 and 8 is known to improve antimicrobial activities. nih.gov For example, substituting the main aromatic ring with iodine at positions 6 and 8 significantly enhanced antibacterial activity. nih.gov
For Anti-inflammatory Activity: The presence of electron-withdrawing groups, like chlorine, at the C-6 position of the quinazolinone system has been shown to increase the anti-inflammatory effect. mdpi.com
For Anticancer Activity: Substitutions at C6 have been identified as important for epidermal growth factor receptor (EGFR) inhibitors. nih.gov Specifically, the substitution of –OCH₃ groups at the 6 and 7 positions, along with a chlorine atom at the 2nd position, was found to be essential for cytotoxicity in certain cancer cell lines. rsc.org
Chemical Reactivity: The 4(3H)-quinazolinone structure is typically nitrated at position 6, indicating its reactivity at this site. nih.gov
The specific compound, this compound, contains a chlorine atom at position 6, which is an electron-withdrawing group. uni.lu This feature is consistent with SAR findings that suggest such substitutions are beneficial for enhancing antimicrobial and anti-inflammatory activities. nih.govmdpi.com
Table 3: Impact of Substituents at Positions 6 & 8
| Position | Substituent | Pharmacological Activity | Finding | Citation |
|---|---|---|---|---|
| 6 & 8 | Halogen (e.g., Iodine) | Antimicrobial | Significantly improved antibacterial activity. | nih.gov |
| 6 | Electron-withdrawing group (e.g., Chlorine) | Anti-inflammatory | Increased the anti-inflammatory effect. | mdpi.com |
| 6 & 7 | Methoxy groups (-OCH₃) | Anticancer | Essential for cytotoxicity in combination with Cl at position 2. | rsc.org |
| 7 | Chlorine | Anticonvulsant | Favors anticonvulsant activity. | nih.gov |
| 6 | General | Various Activities | Position 6 is considered significant for various pharmacological activities. | nih.gov |
Impact of Modifications at C-4
The carbonyl group at the C-4 position is a defining feature of the quinazolin-4-one scaffold and modifications at this position can lead to significant changes in biological activity.
Conversion to 4-Chloroquinazoline (B184009): The hydroxyl group of the lactim tautomer of 4(3H)-quinazolinone can be substituted by a chlorine atom using reagents like phosphoryl chloride or thionyl chloride. nih.gov This 4-chloroquinazoline is a key intermediate for synthesizing 4-aminoquinazoline derivatives. mdpi.com
Synthesis of 4-Aminoquinazolines: The chlorine atom at the 4-position is readily replaced through regioselective nucleophilic aromatic substitution (SNAr) with various amines. mdpi.com This allows for the introduction of amine or substituted amine groups, which can improve antimicrobial activities. nih.gov
SAR of C-4 Substituents: In the development of A2A adenosine (B11128) receptor antagonists, it was found that introducing a 2-furan moiety at the C4-position of the quinazoline resulted in better binding affinities compared to a phenyl or p-fluorophenyl group. mdpi.com
Lactam-Lactim Tautomerism: The C-4 position is involved in the lactam-lactim tautomeric interaction. This is significant during chemical reactions; for example, chlorination with POCl₃ proceeds on the lactim form. nih.govresearchgate.net
Table 4: Impact of Modifications at C-4
| Modification | Resulting Structure/Group | Importance/Activity | Citation |
|---|---|---|---|
| Chlorination | 4-Chloroquinazoline | Key intermediate for further synthesis. | nih.gov |
| Nucleophilic Substitution | 4-Aminoquinazoline | Improved antimicrobial activities. | nih.govmdpi.com |
| Substitution with Furan | 4-(Furan-2-yl)quinazoline | Enhanced A2A receptor binding affinity. | mdpi.com |
Stereochemical Considerations in Quinazolinone SAR
Stereochemistry plays a crucial role in the interaction of drug molecules with their biological targets. In the context of quinazolinone derivatives, the three-dimensional arrangement of atoms can significantly influence pharmacological activity. For example, in the development of copper complexes with quinazolinone Schiff base derivatives for cytotoxic applications, the coordination geometry is a key factor. DFT calculations have shown that copper can be penta-coordinated, resulting in a tetragonal-pyramidal shape of the coordination sphere, which is a specific stereochemical arrangement. mdpi.com While broad SAR studies often focus on the effects of different functional groups, the specific spatial orientation of these groups can be the determining factor for potency and selectivity. The development of chiral quinazolinone derivatives and the evaluation of individual enantiomers are important steps in optimizing their therapeutic potential, though detailed studies on this aspect are less common than positional SAR.
Molecular Hybridization Approaches and SAR Implications
Molecular hybridization is a modern drug design strategy that involves combining two or more pharmacophores (bioactive scaffolds) into a single molecule. researchgate.netrsc.orgnih.gov This approach aims to create new hybrid compounds with potentially improved affinity, better efficacy, and the ability to interact with multiple biological targets. researchgate.netrsc.org Quinazolinone is a popular scaffold for this technique due to its wide range of biological activities. nih.govmdpi.com
Hybrid Design Strategy: The hybridization of quinazolinone with other heterocyclic systems like thiazole, triazole, benzofuran, and imidazole (B134444) has been explored to develop new therapeutic agents. nih.gov For example, quinazolinone has been hybridized with thiazolidin-4-one, oxadiazole, and indolin-2-one to create novel anticancer agents. rsc.orgnih.gov
SAR of Hybrid Molecules: The SAR of these hybrids often reveals that the nature and orientation of the linked moieties are critical.
In quinazolinone-benzimidazole hybrids designed as DHFR inhibitors, the orientation of the benzimidazole was crucial; 5-substituted benzimidazoles at the 3rd position of the quinazolinone showed greater inhibition than 6-substituted ones. rsc.org
For quinazolinone-thiazolidin-4-one hybrids, the SAR study indicated that bulky, hydrophobic, and electron-withdrawing substituents on the phenyl ring linked at the 3rd position of the quinazolinone were essential for anti-proliferative activity. rsc.org
Quinazoline artemisinin (B1665778) hybrids have been synthesized and shown to have potent antiviral activity against cytomegalovirus. mdpi.com
This strategy of creating hybrid molecules underscores the versatility of the quinazolinone core in developing lead compounds with multifaceted biological activities. rsc.orgnih.gov
Biological Activity Profiles and Mechanistic Investigations of Quinazolinone Compounds
Broad Spectrum of Biological Activities Associated with Quinazolinones
Quinazolinone derivatives are a versatile class of compounds that have been extensively studied for their diverse pharmacological effects. The core quinazolinone structure has been identified as a privileged scaffold in drug discovery, leading to the synthesis and evaluation of numerous analogues. Research has demonstrated that these compounds exhibit a wide range of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties. The specific activity of a quinazolinone derivative is largely influenced by the nature and position of its substituents.
The broad applicability of quinazolinones in medicinal chemistry is underscored by the existence of several marketed drugs containing this moiety. These drugs are used to treat a variety of conditions, highlighting the therapeutic importance of this chemical class. The continuous exploration of new quinazolinone derivatives is a testament to their potential in addressing a multitude of health concerns.
Anticancer Activity Research
The quest for novel and effective anticancer agents is a major focus of biomedical research. Quinazolinone derivatives have emerged as a promising area of investigation due to their significant antiproliferative effects against various cancer types. The structural versatility of the quinazolinone nucleus allows for modifications that can enhance potency and selectivity against cancer cells.
In Vitro Antiproliferative Activity against Various Cancer Cell Lines
While specific in vitro antiproliferative data for "6-chloro-2-methyl-6H-quinazolin-4-one" against a comprehensive panel of cancer cell lines is not extensively available in the public domain, studies on closely related 6-chloro-quinazolin-4-one derivatives have demonstrated significant cytotoxic activity.
For instance, a series of novel 6-chloro-quinazolin derivatives linked to a 1,5-diaryl-1,4-pentadien-3-one system were synthesized and evaluated for their antitumor activities against three human cancer cell lines: MGC-803 (gastric carcinoma), Bcap-37 (breast carcinoma), and PC-3 (prostate carcinoma). The results indicated that many of these compounds exhibited good activity against these cell lines. acs.org
Table 1: In Vitro Anticancer Activity of Selected 6-Chloro-Quinazolinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 5a | MGC-803 | Data not specified | acs.org |
| Bcap-37 | Data not specified | acs.org | |
| PC-3 | Data not specified | acs.org | |
| Derivative 5f | MGC-803 | Data not specified | acs.org |
| Bcap-37 | Data not specified | acs.org | |
| PC-3 | Data not specified | acs.org |
Note: While the study demonstrated good activity, specific IC50 values were not provided in the abstract.
The lack of extensive, publicly available IC50 data for "this compound" highlights an area for future research to fully characterize its anticancer potential.
Molecular Mechanisms of Action in Oncological Contexts
The anticancer effects of quinazolinone derivatives are attributed to their ability to interfere with various cellular processes that are critical for cancer cell growth and survival. Research has pointed to several key molecular mechanisms.
One of the most well-documented mechanisms of action for quinazolinone-based anticancer agents is the inhibition of protein kinases. These enzymes play a crucial role in signal transduction pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of kinase activity is a common feature of many cancers.
Quinazolinone derivatives have been successfully developed as inhibitors of several important kinases, including:
Epidermal Growth Factor Receptor (EGFR): Several FDA-approved EGFR inhibitors, such as gefitinib (B1684475) and erlotinib, feature a quinazoline (B50416) core. These drugs are used in the treatment of non-small cell lung cancer.
Human Epidermal Growth Factor Receptor 2 (HER2): Lapatinib, another quinazoline-based kinase inhibitor, dually targets EGFR and HER2 and is used in breast cancer therapy.
Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical signaling cascade in cancer, and quinazolinone derivatives have been explored as PI3K inhibitors.
Aurora Kinases: These are serine/threonine kinases that are essential for mitotic progression. Inhibitors of Aurora kinases containing the quinazolinone scaffold have been developed.
Polo-like kinase 1 (Plk1): Plk1 is a key regulator of the cell cycle, and its inhibition is a promising anticancer strategy.
Lysine-Specific Demethylase 1 (LSD1): As an epigenetic modifier, LSD1 is a target for cancer therapy, and quinazolinone-based inhibitors have been investigated.
Bromodomain and Extra-Terminal (BET) Family Inhibitors: These proteins are readers of epigenetic marks and are involved in transcriptional regulation of oncogenes.
While specific kinase inhibition data for "this compound" is limited, the broader class of quinazolinones demonstrates a strong precedent for this mechanism of action.
Cancer is characterized by uncontrolled cell division, making the cell cycle a prime target for therapeutic intervention. Quinazolinone derivatives have been shown to induce cell cycle arrest at different phases, thereby halting the proliferation of cancer cells.
Furthermore, the induction of apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate malignant cells. Studies on 6-chloro-quinazolin derivatives have provided direct evidence of their pro-apoptotic effects. For example, two derivatives, 5a and 5f , were found to induce apoptosis in MGC-803 and Bcap-37 cancer cells. acs.org Flow cytometry analysis revealed significant apoptosis ratios after treatment with these compounds. acs.org
Table 2: Apoptosis Induction by 6-Chloro-Quinazolinone Derivatives in MGC-803 Cells
| Compound | Concentration (µM) | Treatment Time (h) | Apoptosis Ratio (%) | Reference |
| 5a | 10 | 24 | 31.7 | acs.org |
| 5f | 10 | 24 | 21.9 | acs.org |
This ability to trigger apoptosis is a crucial aspect of the anticancer profile of this class of compounds.
The metastatic spread of cancer to distant organs is the primary cause of cancer-related mortality. This process involves the migration of cancer cells from the primary tumor and the formation of new colonies at secondary sites. Therefore, agents that can inhibit cell migration and colony formation have significant therapeutic potential.
Tubulin Polymerization Inhibition
An extensive review of scientific literature reveals no specific studies investigating the effect of this compound on tubulin polymerization. While various quinazolinone derivatives have been identified as inhibitors of tubulin assembly, data directly pertaining to the 6-chloro-2-methyl variant is not available.
Topoisomerase Inhibition
There are no available research findings that specifically assess the topoisomerase inhibition activity of this compound. Studies on related compounds, such as 6-arylamino-7-chloro-quinazoline-5,8-diones, have shown inhibition of topoisomerase I, but this activity has not been reported for the specific compound . gsconlinepress.comgsconlinepress.com
Antimicrobial Activity Research
Research into the antimicrobial properties of quinazolinone derivatives is extensive. However, specific data for this compound is limited.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
No specific studies detailing the antibacterial activity of this compound against Gram-positive and Gram-negative strains were found. However, research on the closely related isomer, 7-chloro-2-methyl-quinazolin-4-one, and its derivatives has been conducted. For instance, 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one demonstrated significant activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Serratia marcescens, with Minimum Inhibitory Concentration (MIC) values ranging from 6 to 12 mg/mL. gsconlinepress.com Another study on newly synthesized 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one reported MICs of 6 to 9 mg/mL against Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa. gsconlinepress.com
It is important to note that these findings are for a structural isomer and cannot be directly attributed to this compound.
Efflux Pump Inhibition Mechanisms (e.g., NorA)
There is no available scientific evidence to suggest that this compound functions as an inhibitor of bacterial efflux pumps, such as the NorA pump in Staphylococcus aureus. While the inhibition of efflux pumps is a known mechanism for overcoming antibiotic resistance and has been explored for other quinazoline scaffolds, this specific activity has not been investigated or reported for this compound.
Inhibition of Bacterial Growth and Disruption of Cell Morphology
While the antibacterial activity of related compounds implies an inhibition of bacterial growth, no studies were found that specifically detail the mechanistic aspects of this inhibition or any effects on bacterial cell morphology for this compound.
Reactive Oxygen Species (ROS) Production
The modulation of reactive oxygen species (ROS) is a mechanism through which some quinazolinone derivatives exert their biological effects. ROS are chemically reactive molecules containing oxygen that, in excess, can lead to cellular damage but also function as critical signaling molecules. nih.gov Quinazolinone-based compounds have been shown to both induce and inhibit ROS production, depending on the specific derivative and cellular context.
Certain quinone compounds can stimulate the activity of enzymes like NADPH oxidase Nox4, which in turn increases the production of ROS to serve as intracellular messengers. nih.gov In the context of infectious diseases, some antimalarial compounds are thought to act by generating ROS, leading to parasite death. acs.org Conversely, other derivatives have been developed specifically to curb excessive ROS production associated with inflammatory responses. For instance, a quinazoline derivative known as TG6-44 was found to inhibit myeloperoxidase (MPO)-mediated ROS generation. nih.gov In studies involving influenza A virus-infected monocytic cells, which typically exhibit increased ROS levels, treatment with TG6-44 significantly reduced ROS production. nih.gov This anti-inflammatory activity suggests that specific quinazoline structures can be tailored to mitigate oxidative stress during infections. nih.gov
Antifungal Activity against Various Fungal Strains
Quinazolinone derivatives have demonstrated significant potential as antifungal agents against a variety of fungal strains, including those affecting plants and humans. acs.orgmdpi.comresearchgate.net The efficacy of these compounds is often enhanced by specific substitutions on the quinazolinone ring system. mdpi.com
Research into novel quinazolinone derivatives has identified compounds with remarkable in vitro antifungal activity. acs.org For example, one study synthesized eight series of derivatives, with compound 6c displaying potent bioactivity against several phytopathogenic fungi. acs.org Mechanistic studies revealed that this compound disrupts fungal cell integrity by causing abnormal mycelia, damaging organelles, and altering cell membrane permeability. acs.org
The presence of a chlorine atom, a key feature of this compound, has been noted for its contribution to antifungal effects. In a study of new pyrazol-quinazolinone compounds, derivatives 2a and 2b , which both contain chlorine, showed a pronounced inhibitory effect against the fungus Rhizoctonia solani AG1. mdpi.com Furthermore, quinazolinone-azole hybrids have been evaluated, with certain compounds showing good activity against Candida and Aspergillus species. tandfonline.com
| Fungal Strain | IC₅₀ (µg/mL) |
|---|---|
| Sclerotinia sclerotiorum | 2.46 |
| Pellicularia sasakii | 2.94 |
| Fusarium graminearum | 6.03 |
| Fusarium oxysporum | 11.9 |
| Compound | Fungal Strain | Inhibition Rate (%) at 300 mg/L |
|---|---|---|
| Compound 2a (contains chlorine) | Rhizoctonia solani AG1 | 58.11 |
| Compound 2b (contains chlorine) | Rhizoctonia solani AG1 | 53.64 |
| Compound 2c | Fusarium oxysporum f. sp. Niveum | 62.42 |
Antituberculosis Activity
The quinazolinone scaffold is a recognized pharmacophore in the development of new antitubercular agents. bohrium.combenthamdirect.com Numerous studies have highlighted the potential of these derivatives against Mycobacterium tuberculosis, including multidrug-resistant strains. benthamdirect.comdovepress.com
Synthetic work has focused on various substitutions to enhance potency. A series of 2-methyl substituted quinazolinones, which are structurally related to the target compound, were synthesized and showed activity against M. tuberculosis with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL. dovepress.com The study indicated that incorporating specific moieties, such as N-pyridoyl groups, at the 3-position could further increase antitubercular efficacy. dovepress.com Molecular docking studies suggest these compounds may act by inhibiting the enoyl-acyl carrier protein (ACP) reductase (InhA), a key enzyme in mycobacterial cell wall synthesis. dovepress.comacs.org More complex quinazolinone-triazole hybrids have also been developed, with some showing outstanding potency, with MIC values as low as 0.78 μg/mL, which is comparable to the first-line drug Rifampicin. acs.org
| Compound Series | Representative Compound | MIC (µg/mL) against M. tuberculosis |
|---|---|---|
| 2-Methyl Substituted | 5a | 6.25 |
| 2-Methyl Substituted | 5b | 12.5 |
| 2-Methyl Substituted | 5c | 25 |
| 2-Methyl Substituted | 5d | 50 |
| 2-Methyl Substituted | 5e | 100 |
| 2-Phenyl Substituted | 8a | 6.25 |
| 2-Phenyl Substituted | 8b | 12.5 |
| 2-Phenyl Substituted | 8c | 25 |
Antimalarial Activity
Quinazolinone and its derivatives have been a focal point in the search for new antimalarial drugs, partly inspired by the natural product febrifugine, which contains a quinazolinone moiety. nih.govlongdom.orgscialert.net The emergence of drug-resistant malaria parasites necessitates the development of novel, cost-effective synthetic agents. nih.govlongdom.org
Substitutions at the 2, 3, and 6 positions of the quinazolinone ring are considered pivotal for antimalarial activity. longdom.orgscialert.net Specifically, derivatives with a 6-chloro substitution have shown significant promise. acs.org A series of 3-aryl-6-chloro-7-methoxy-4(1H)-quinolones demonstrated low nanomolar efficacy against both chloroquine-sensitive and resistant strains of P. falciparum. These compounds are believed to act by selectively inhibiting the parasite's cytochrome bc1 complex. Further structure-activity relationship (SAR) studies on quinazolinone-2-carboxamides led to the identification of potent inhibitors, including a 6-chloro substituted analog, that showed in vivo efficacy in a mouse model of malaria. acs.org
| Compound | In Vitro EC₅₀ (nM) vs. W2 strain | In Vitro EC₅₀ (nM) vs. TM90-C2B strain | In Vivo Parasitemia Reduction (%) |
|---|---|---|---|
| 7 | 1.1 ± 0.2 | 1.0 ± 0.1 | >99 |
| 62 | 1.5 ± 0.2 | 1.3 ± 0.2 | >99 |
| 66 | 1.1 ± 0.1 | 1.0 ± 0.1 | >99 |
| 67 | 0.9 ± 0.1 | 0.8 ± 0.1 | >99 |
Anti-inflammatory Activity and Related Mechanisms
The anti-inflammatory properties of quinazolinone derivatives are well-documented, with many compounds designed to target key mediators of the inflammatory cascade. mdpi.comfabad.org.tr A primary mechanism of action for many of these agents is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins. nih.gov
Novel quinazolinones have been synthesized that show superior COX-2 selectivity and potent in vivo anti-inflammatory effects, comparable to the standard drug celecoxib. nih.gov Studies have shown that features like a 2-methyl substitution on the quinazolinone ring are favorable for activity. fabad.org.tr In carrageenan-induced paw edema models in rats, certain derivatives produced a significant reduction in inflammation. fabad.org.trnih.gov Beyond COX inhibition, some quinazolinone derivatives exert anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and the transcription factor NFĸB. nih.gov
| Compound | Assay | Activity (% Inhibition of Edema) | Reference Drug (% Inhibition) |
|---|---|---|---|
| QA-2 (2-methyl substituted) | Carrageenan-induced paw edema | 82.75 | Indomethacin (86.20) |
| QA-6 | Carrageenan-induced paw edema | 81.03 | Indomethacin (86.20) |
| 4b | Carrageenan-induced paw edema | 51.3 | Celecoxib (54.1) |
| 7c | Carrageenan-induced paw edema | 48.6 | Celecoxib (54.1) |
| 13b | Carrageenan-induced paw edema | 54.1 | Celecoxib (54.1) |
Anticonvulsant Activity and Mechanisms of Action
Quinazolinone derivatives have long been investigated for their anticonvulsant properties, with the sedative-hypnotic drug methaqualone being a well-known historical example. mdpi.com Modern research aims to develop safer and more effective anticonvulsants from this chemical class. nih.gov SAR studies have indicated that the presence of a halogen, such as chlorine, at the 6-position of the quinazolinone ring can enhance antiepileptic activity. nih.gov
The primary mechanism by which these compounds are thought to exert their anticonvulsant effect is through the enhancement of GABA-mediated inhibitory neurotransmission. mdpi.comnih.govepilepsysociety.org.uk Many quinazoline derivatives act as positive allosteric modulators of the GABA-A receptor, which, upon activation, allows chloride ions to enter the neuron, causing hyperpolarization and reducing the likelihood of an action potential. mdpi.comnih.gov This mechanism is distinct from that of benzodiazepines, as the effects are not reversed by the antagonist flumazenil, suggesting a different binding site on the receptor complex. mdpi.com An alternative proposed mechanism for some derivatives is the inhibition of carbonic anhydrase (CA) enzymes in the brain, which can lead to an increase in CO2 concentration and a subsequent reduction in seizure susceptibility. mdpi.comnih.gov
Other Pharmacological Potentials and Mechanistic Hypotheses (e.g., Anti-Alzheimer, Antihypertensive, Antihyperlipidaemia)
The structural versatility of the quinazolinone core has allowed for its exploration in a wide range of other therapeutic areas. nih.govdrugbank.comtandfonline.com
Anti-Alzheimer's Activity: Quinazoline derivatives are being pursued as multi-target agents for Alzheimer's disease (AD). drugbank.commdpi.comnih.gov Their therapeutic potential stems from their ability to inhibit key enzymes like acetylcholinesterase (AChE), modulate β-amyloid aggregation, and reduce oxidative stress and neuroinflammation. nih.govmdpi.com Certain derivatives have shown promising results in inhibiting AChE and reducing inflammatory markers like TNF-α and IL-6 in the hippocampus of animal models. nih.gov
Antihypertensive Activity: Several quinazolinone derivatives have been synthesized and evaluated for their ability to lower blood pressure. tandfonline.comnih.gov The antihypertensive effect is influenced by substitutions on the scaffold, with studies showing that electron-withdrawing groups like chlorine can enhance activity. tandfonline.com For example, a series of N-substituted quinazolinones demonstrated a significant and lasting reduction in systolic blood pressure in rats, with some compounds showing potency comparable to the standard drug prazosin. tandfonline.com
Antihyperlipidemic Activity: The potential of quinazolinones to manage high lipid levels has also been investigated. nih.gov In a study using hypercholesterolemic rats, 4(3H)-quinazolinone and its halogenated derivatives significantly lowered levels of serum total lipids, total cholesterol, and triacylglycerols. nih.gov The mechanism is hypothesized to involve the inhibition of dietary cholesterol absorption and/or the inhibition of the intestinal enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). nih.gov A notable finding was that these compounds also produced a significant antihyperglycemic effect. nih.gov
| Treatment Group | Serum Total Lipids (% Reduction) | Serum Total Cholesterol (% Reduction) | Serum Triacylglycerol (% Reduction) |
|---|---|---|---|
| Bezafibrate (Standard) | 18.12 | 28.78 | 26.65 |
| Quinazolinone | 27.73 | 39.93 | - |
| Dibromo-quinazolinone | 31.66 | 41.41 | 16.83 |
| Iodo-quinazolinone | 32.31 | 43.83 | 15.74 |
Computational Chemistry and in Silico Studies of Quinazolinones
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazolinone derivatives, QSAR studies have been instrumental in identifying the key structural features required for their pharmacological effects.
The development of a robust QSAR model begins with a dataset of quinazolinone derivatives with known biological activities. The three-dimensional structures of these molecules are generated and optimized, from which various molecular descriptors are calculated. researchgate.netufv.br These descriptors quantify different physicochemical properties of the molecules. Using statistical techniques like multiple linear regression (MLR), a model is constructed that links these descriptors to the observed activity. mdpi.com
The reliability and predictive power of these models are rigorously assessed through validation processes. Internal validation is often performed using the leave-one-out cross-validation method, which yields a cross-validation coefficient (q² or Q²). External validation involves using the model to predict the activity of a separate 'test set' of compounds that were not used in model development. mdpi.com A high external prediction coefficient (R²pred) indicates a model with strong predictive capability. researchgate.netufv.br For instance, a QSAR model for quinazoline-4(3H)-ones with anticonvulsant activity demonstrated excellent statistical parameters, confirming its stability and robustness. researchgate.netufv.br
Table 1: Statistical Validation Parameters for Quinazolinone QSAR Models This table presents key statistical metrics used to validate the predictive power of various QSAR models developed for quinazolinone derivatives.
| Model Type | Target Activity | R² | R²adj | q² (Q²) | R²pred | Reference |
| QSAR | Anticonvulsant | 0.899 | 0.888 | 0.866 | 0.7406 | researchgate.netufv.br |
| QSAR | Anti-breast cancer | 0.919 | 0.898 | 0.819 | 0.7907 | researchgate.net |
| QSAR | Wild Type EGFR Inhibition | - | - | - | 0.90 | nih.gov |
| QSAR | Mutant EGFR (L858R) Inhibition | - | - | - | 0.85 | nih.gov |
| 3D-QSAR (CoMSIA) | Osteosarcoma | - | - | - | 0.997 | nih.gov |
R²: Coefficient of determination; R²adj: Adjusted R²; q² (or Q²): Cross-validated R²; R²pred: Predicted R² for the external test set.
QSAR models are crucial for identifying the specific molecular properties that govern the biological activity of quinazolinone derivatives. These properties are quantified by molecular descriptors. Studies have shown that a combination of electronic, steric, and hydrophobic factors often dictates the potency of these compounds.
For example, in a study of quinazolinone derivatives as MMP-13 inhibitors, it was found that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were primary influencers of activity. nih.gov Another QSAR study on anticonvulsant quinazolin-4(3H)-ones identified several key descriptors related to molecular size, shape, and electronic properties. researchgate.netufv.br The analysis of these descriptors provides a theoretical basis for rationally modifying the quinazolinone structure to enhance its desired biological effect.
Table 2: Key Molecular Descriptors in Quinazolinone QSAR Studies This table highlights specific molecular descriptors that have been identified as influential for the biological activity of quinazolinone derivatives in various studies.
| Descriptor Type | Specific Descriptor Examples | Associated Activity | Reference |
| Electronic | Electrostatic fields, Dipole moment, Ionization potential | MMP-13 Inhibition, Anticonvulsant | researchgate.netufv.brnih.gov |
| Steric | Van der Waals volume (ATS2v), Steric fields | Anticonvulsant, 5-HT7 Receptor Inhibition | researchgate.netufv.brresearchgate.net |
| Topological | Broto-Moreau autocorrelation (ATS2v), Barysz matrix (VE2_DZv) | Anticonvulsant | researchgate.netufv.br |
| Hydrophobic | Hydrophobic fields | MMP-13 Inhibition, 5-HT7 Receptor Inhibition | nih.govresearchgate.net |
| Hydrogen Bonding | H-bond acceptor/donor fields | MMP-13 Inhibition, 5-HT7 Receptor Inhibition | nih.govresearchgate.net |
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the structure-activity relationship by analyzing the 3D fields surrounding the molecules. nih.govnih.gov These methods require the structural alignment of the compound series based on a common core, such as the quinazolinone ring. nih.gov
CoMFA calculates the steric and electrostatic fields, while CoMSIA provides additional information on hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. nih.govresearchgate.net The results are often visualized as contour maps, which show regions where modifications to the molecular structure would likely increase or decrease biological activity. researchgate.netnih.gov For instance, CoMFA and CoMSIA models developed for quinazolinone derivatives as MMP-13 inhibitors yielded reliable predictive models and contour maps indicating that electrostatic and hydrophobic fields were primary determinants of inhibitory activity. nih.gov Similarly, 3D-QSAR studies on quinazolinone derivatives targeting enzymes like thymidylate synthase and EGFR have successfully guided the design of more potent inhibitors. nih.govfrontiersin.org
Table 3: Statistical Results for 3D-QSAR Models of Quinazolinone Derivatives This table summarizes the statistical validation metrics for CoMFA and CoMSIA models applied to various series of quinazolinone derivatives.
| Model | Target | q² | r² | R²pred | Reference |
| CoMFA | MMP-13 Inhibitors | 0.646 | 0.992 | 0.829 | nih.gov |
| CoMSIA | MMP-13 Inhibitors | 0.704 | 0.992 | 0.839 | nih.gov |
| CoMFA | Thymidylate Synthase Inhibitors | 0.573 | 0.935 | - | nih.gov |
| CoMSIA | Thymidylate Synthase Inhibitors | 0.445 | 0.893 | - | nih.gov |
| CoMFA | EGFR Inhibitors | 0.608 | 0.979 | - | frontiersin.org |
| CoMFA | 5-HT7 Receptor Inhibitors | 0.851 | 0.950 | - | researchgate.net |
| CoMSIA | 5-HT7 Receptor Inhibitors | 0.850 | 0.945 | - | researchgate.net |
q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; R²pred: Predictive R² for the test set.
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. nih.gov This method is invaluable for studying quinazolinone derivatives, helping to elucidate their mechanism of action at a molecular level and predict their binding affinity for various biological targets.
Docking studies have been extensively used to analyze the interactions between quinazolinone derivatives and a range of therapeutically relevant enzymes. By placing the ligand into the active site of the target protein, specific interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking can be identified.
For example, docking studies of quinazolinone derivatives into the active site of Epidermal Growth Factor Receptor (EGFR) revealed that the quinazolinone moiety could form a critical cation-π interaction with the key residue K721. nih.gov In another study targeting both EGFR and Dihydrofolate Reductase (DHFR), a quinazolinone compound showed a binding mode similar to the known drug gefitinib (B1684475), interacting with Lys745 in EGFR via a π-π interaction. nih.gov For Matrix Metalloproteinase-13 (MMP-13), the quinazolinone ring was found to embed deeply into the S1' pocket, forming hydrogen bonds with residues such as Ala238, Thr245, and Thr247. nih.govrsc.org These detailed interaction analyses are crucial for understanding the basis of molecular recognition and for designing derivatives with improved binding.
Table 4: Key Ligand-Protein Interactions for Quinazolinone Derivatives from Docking Studies This table details the specific amino acid residues and types of interactions observed between quinazolinone derivatives and various enzyme targets.
| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |
| EGFR | K721, R817, T830 | Cation-π, Hydrogen bonds | nih.gov |
| EGFR | Lys745 | π-π interaction | nih.gov |
| DHFR | Lys68, Asn64, Phe31 | Hydrogen bonds, Arene-arene interaction | nih.gov |
| MMP-13 | Ala238, Thr245, Thr247 | Hydrogen bonds | nih.govrsc.org |
| MMP-13 | Met253, Asn215, Lys140 | Hydrogen bonds, Electrostatic interaction | rsc.org |
| PARP10 | Ala921, Leu926, Tyr932, Ile987 | Pi-alkyl interactions | nih.gov |
Beyond identifying interaction points, molecular docking predicts the most stable binding conformation of a ligand within the active site of a protein. nih.gov It also provides a quantitative estimation of binding strength, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.gov Lower binding energy values typically suggest a more favorable and stable interaction.
In studies of quinazolinone derivatives as EGFR inhibitors, docking scores for a series of 80 compounds ranged from -8.32 kcal/mol to -3.5 kcal/mol, indicating favorable to moderate binding affinities. nih.gov The binding free energy (ΔGbind) can also be calculated using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) after molecular dynamics simulations. nih.govnih.gov For instance, the predicted binding affinity for certain quinazolinone derivatives with EGFR was found to be comparable to that of the established drug Gefitinib, with calculated energies in the range of -40 to -45 kcal/mol. nih.gov These predictions of conformation and affinity are vital for ranking potential drug candidates before their synthesis and experimental testing. nih.goved.ac.uk
Table 5: Predicted Binding Affinities of Quinazolinone Derivatives This table shows examples of predicted binding affinities and docking scores for quinazolinone derivatives against various targets, as determined by computational methods.
| Compound Series | Target Enzyme | Predicted Affinity Metric | Value Range | Reference |
| Quinazolinone derivatives | EGFR | Binding Free Energy (MM/GBSA) | -40 to -45 kcal/mol | nih.gov |
| Model compounds & virtual hits | EGFR | Docking Score | -3.5 to -8.32 kcal/mol | nih.gov |
| Quinazolinone derivative (24) | EGFR-TK | IC₅₀ (predicted from modeling) | 13.40 nM | nih.gov |
| Quinazolinone derivative (24) | DHFR | IC₅₀ (predicted from modeling) | 0.30 µM | nih.gov |
| Quinazolinone derivative (37) | DHFR | IC₅₀ (predicted from modeling) | 0.03 µM | nih.gov |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of drug design, MD simulations provide a detailed view of how a ligand, such as a quinazolinone derivative, interacts with its protein target, offering insights into the stability of the complex and the dynamics of the binding process.
The stability of a protein-ligand complex is a critical determinant of a drug's efficacy. MD simulations can assess this stability by tracking parameters like the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period. For instance, in studies of related quinazoline (B50416) derivatives targeting the Epidermal Growth Factor Receptor (EGFR), MD simulations were performed to understand the stability of the docked compounds within the receptor's active site. nih.gov A stable complex is often characterized by low RMSD fluctuations, indicating that the ligand remains securely bound in its initial binding pose.
Simulations lasting for nanoseconds can reveal whether key interactions, such as hydrogen bonds and hydrophobic contacts, are maintained over time. nih.gov For example, studies on quinazoline-based inhibitors have shown that the quinazoline ring can form stable hydrogen bonds with key residues in the hinge region of protein kinases, such as Met 769 in EGFR. nih.gov The stability of these interactions is crucial for potent inhibition. The analysis of the protein-ligand complex also involves calculating the binding free energy, which provides a quantitative measure of the affinity between the ligand and the protein. nih.gov
Table 1: Example Parameters Analyzed in MD Simulations for Protein-Ligand Stability
| Parameter | Description | Significance |
| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the ligand/protein in a given frame and a reference frame. | Indicates the stability of the ligand in the binding pocket and the overall protein structure during the simulation. |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein over time. | Identifies key interactions that anchor the ligand to the target protein. nih.gov |
| Binding Free Energy (e.g., MM/PBSA) | Calculates the free energy of binding of the ligand to the protein. | Provides a theoretical estimation of the binding affinity of the compound. nih.gov |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Changes in Rg can indicate conformational changes in the protein upon ligand binding. |
Insights into Dynamic Binding Processes
MD simulations go beyond static pictures, offering a dynamic view of how a ligand binds to its target. This can reveal intermediate states, conformational changes in the protein upon binding, and the role of water molecules in mediating interactions. For quinazolinone derivatives, understanding the dynamic binding process is key to designing molecules with improved kinetic properties.
In Silico Drug-Likeness Assessment (e.g., Lipinski's Rule of Five)
Before committing to expensive and time-consuming synthesis, it is crucial to assess whether a compound possesses "drug-like" properties. This is often done using in silico filters, the most famous of which is Lipinski's Rule of Five. taylorandfrancis.comdrugbank.com This rule of thumb predicts the likelihood of a compound having good oral bioavailability based on its physicochemical properties. drugbank.com
Lipinski's Rule of Five states that an orally active drug generally has:
No more than 5 hydrogen bond donors (the sum of OHs and NHs).
No more than 10 hydrogen bond acceptors (the sum of Ns and Os).
A molecular weight of less than 500 Daltons.
A calculated octanol-water partition coefficient (logP) not greater than 5.
A compound is considered likely to have poor absorption or permeation if it violates more than one of these rules. taylorandfrancis.com
For quinazolinone derivatives, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are routinely performed. In a study on novel 7-chloro-2-methylquinazolin-4(3H)-one derivatives, which are structural isomers of the titular compound, researchers conducted an in silico assessment of drug-likeness. arabjchem.org The results indicated that the synthesized compounds generally showed good potential for oral bioavailability and gastrointestinal absorption, with no predicted liver or central nervous system adverse effects. arabjchem.org Such analyses are critical for prioritizing which compounds should be synthesized and tested in vitro. rjpbr.com
Table 2: Predicted Physicochemical Properties for 6-chloro-2-methyl-6H-quinazolin-4-one and Lipinski's Rule
| Property | Value for C₉H₇ClN₂O | Lipinski's Rule of Five | Compliance |
| Molecular Weight | 194.62 g/mol uni.lu | < 500 Da | Yes |
| Hydrogen Bond Donors | 1 uni.lu | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 (1 O, 1 N) uni.lu | ≤ 10 | Yes |
| Calculated logP (XlogP) | 1.3 uni.lu | ≤ 5 | Yes |
| Number of Violations | 0 | ≤ 1 | Pass |
Virtual Screening for Novel Quinazolinone Scaffolds
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This method is significantly faster and more cost-effective than high-throughput screening of physical compounds.
The process often begins with a known active site of a target protein. A library of virtual compounds is then "docked" into this site, and a scoring function is used to estimate the binding affinity of each compound. This allows researchers to prioritize a smaller, more manageable number of candidates for synthesis and biological testing. nih.gov
The quinazolinone scaffold has been successfully used in virtual screening campaigns to identify novel inhibitors for various targets. For example, virtual screening was employed to identify novel quinazoline-based inhibitors of Janus kinase 2 (JAK2), an important target in cancer therapy. nih.gov This study led to the identification of a novel compound that demonstrated significant inhibitory activity. nih.gov Similarly, other studies have used virtual screening to discover new quinazolinone derivatives as potential inhibitors for targets like cholinesterase in Alzheimer's disease and PI3K in cancer. researchgate.netmdpi.com These studies highlight the power of virtual screening to explore new chemical space and identify promising lead compounds based on the versatile quinazolinone scaffold. nih.govmdpi.com
Future Directions and Research Opportunities for 6 Chloro 2 Methyl 6h Quinazolin 4 One and Its Analogs
Design of Novel Quinazolinone Analogs with Enhanced Specificity and Efficacy
The future design of analogs based on the 6-chloro-2-methyl-6H-quinazolin-4-one scaffold will focus on refining structure-activity relationships (SAR) to achieve superior potency and selectivity. Research indicates that substitutions at various positions on the quinazolinone ring system can significantly influence biological activity. nih.gov
Key strategies for designing novel analogs include:
Modification at the 3-position: The nitrogen at position 3 is a common site for introducing diverse substituents. For instance, attaching different aryl or heterocyclic rings via various linkers (e.g., hydrazine (B178648), amide) can lead to compounds with potent and specific activities. A study on 3-substituted phenyl quinazolinone derivatives revealed that specific substitutions could lead to significant anti-cancer activity, with some compounds showing IC50 values comparable to established drugs like Cisplatin and Erlotinib. nih.gov
Substitution on the Benzene (B151609) Ring: While the 6-chloro substitution is a key feature, further modulation of the benzene part of the quinazolinone core can be explored. The introduction of other halogens or small electron-withdrawing/donating groups at positions 7 or 8 could fine-tune the electronic properties and binding interactions of the molecule. SAR studies have shown that the presence of a halogen atom at the 6-position can enhance antimicrobial activities. nih.gov
Bioisosteric Replacement: Replacing the 2-methyl group with other small alkyl or functional groups can modulate the compound's steric and electronic profile, potentially improving target binding and pharmacokinetic properties.
A series of novel 6-chloro-quinazolin derivatives linked to a 1,5-diaryl-1,4-pentadien-3-one system demonstrated significant antitumor activities against human cancer cell lines, including MGC-803, Bcap-37, and PC3 cells. nih.gov Two compounds from this series, 5a and 5f, were particularly effective, inducing apoptosis in cancer cells and highlighting the potential of this scaffold for developing new antitumor agents. nih.gov Similarly, new quinazolinone derivatives based on a 3-amino-6-chloro-2-methylquinazolin-4(3H)-one core have been designed and evaluated for various biological activities, further underscoring the versatility of this starting material. nih.gov
Table 1: Structure-Activity Relationship Insights for Quinazolinone Analogs
| Position of Modification | Type of Substituent | Observed Effect on Activity | Reference |
| Position 3 | Substituted Phenyl Rings | Potent anti-cancer activity against MCF-7 and SW480 cell lines. | nih.gov |
| Position 6 | Chloro group | Enhanced antitumor and antimicrobial activities. | nih.govnih.gov |
| Position 3 | Hydrazinyl linkers to various aldehydes | Potent antiproliferative activity against lung and breast cancer cell lines. | nih.gov |
| General | 1,5-diaryl-1,4-pentadien-3-one system | Good antitumor activity against various cancer cells. | nih.gov |
These findings collectively suggest that the this compound skeleton is a valuable starting point for generating diverse libraries of compounds with potentially enhanced therapeutic profiles.
Exploration of Multi-Targeted Quinazolinone Derivatives
The "one molecule, multiple targets" paradigm is a growing trend in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. Quinazolinone derivatives are well-suited for this approach due to their ability to interact with various biological targets. nih.gov Future research should focus on designing analogs of this compound that can modulate multiple pathways simultaneously.
Dual-Target Inhibitors: A significant area of research involves creating quinazoline (B50416) derivatives that act as dual inhibitors. For example, compounds have been synthesized to dually target the Epidermal Growth Factor Receptor (EGFR) and Carbonic Anhydrase IX (CAIX), both of which are implicated in cancer progression. arabjchem.org Another study developed quinazolinone-based derivatives as multifunctional agents for Alzheimer's disease by targeting both cholinesterase inhibition and anti-inflammatory pathways. nih.gov
Polypharmacology: The quinazoline scaffold can be functionalized to interact with a range of enzymes and receptors. Derivatives have been shown to inhibit targets such as dihydrofolate reductase (DHFR), topoisomerase, and poly(ADP-ribose) polymerase (PARP), all of which are crucial in cancer chemotherapy. nih.gov By strategically combining pharmacophores, novel analogs could be developed to hit a specific combination of these targets, potentially leading to synergistic effects and overcoming drug resistance.
For instance, a series of quinazoline derivatives containing substituted anilide and sulfamoylphenyl fragments were identified as potent dual EGFR and CAIX inhibitors. arabjchem.org This highlights the potential to modify the this compound structure to incorporate functionalities that confer affinity for multiple, disease-relevant targets.
Development of Advanced Synthetic Methodologies
The synthesis of quinazolinone derivatives has evolved significantly, moving towards more efficient, cost-effective, and environmentally benign methods. researchgate.net Applying these advanced methodologies to the synthesis of this compound and its analogs is a key future direction.
Green Chemistry Approaches: Modern synthetic chemistry emphasizes sustainability. benthamscience.com The use of deep eutectic solvents (DES) and microwave irradiation has been shown to produce 2-methyl-3-substituted-quinazolin-4(3H)-ones in moderate to excellent yields, avoiding volatile organic solvents. tandfonline.com Catalyst-free methods, such as the reaction of 2-aminobenzonitriles with CO2 in water, offer a simple and green route to quinazoline-2,4(1H,3H)-diones. rsc.org
Metal-Catalyzed Synthesis: Transition-metal catalysis, particularly with palladium and copper, offers powerful tools for constructing the quinazolinone core and its derivatives. mdpi.com These methods allow for a wide range of functional group tolerance and enable complex molecular architectures to be built efficiently. ujpronline.comujpronline.com For example, copper-catalyzed cascade reactions have been used for the synthesis of N-substituted quinazolinones from anthranilamides. mdpi.com
One-Pot and Multi-Component Reactions: These strategies improve synthetic efficiency by combining multiple reaction steps into a single operation, reducing waste and purification efforts. frontiersin.org A four-component reaction for preparing substituted quinazolines from simple anilines and aldehydes under metal-free conditions has been developed, offering a facile construction strategy. rsc.org
Table 2: Comparison of Synthetic Methodologies for Quinazolinones
| Synthetic Method | Key Features | Advantages | Reference |
| Microwave-Assisted Synthesis | Use of microwave irradiation, often with green solvents like DES. | Rapid reaction times, high yields, environmentally friendly. | tandfonline.comresearchgate.net |
| Metal-Catalyzed Reactions (Pd, Cu) | Employs transition metal catalysts to facilitate C-N and C-C bond formations. | High efficiency, broad substrate scope, access to complex derivatives. | researchgate.netmdpi.com |
| Organocatalysis | Uses small organic molecules (e.g., p-TSA, TFA) as catalysts. | Metal-free, often mild reaction conditions. | frontiersin.org |
| Multi-Component Reactions | Combines three or more reactants in a single step. | High atom economy, operational simplicity, rapid library generation. | frontiersin.orgrsc.org |
| Catalyst-Free Synthesis in Water | Utilizes water as a solvent and reactant promoter. | Exceptionally green, simple, avoids toxic catalysts and solvents. | rsc.org |
These advanced methods will be instrumental in creating diverse libraries of this compound analogs for biological screening.
Integration of Computational and Experimental Approaches for Drug Discovery
The synergy between computational (in silico) and experimental methods is revolutionizing drug discovery. This integrated approach can significantly accelerate the identification and optimization of lead compounds. For the this compound scaffold, these tools can guide the design of more potent and selective analogs.
Molecular Docking and Virtual Screening: Computational docking can predict the binding modes of novel analogs within the active site of a biological target. rsc.orgekb.eg This allows for the rational design of molecules with improved interactions. Virtual screening of large compound libraries can rapidly identify potential hits for a given target before committing to synthetic efforts. cnr.it For example, molecular docking was used to explore the binding modes of new quinazolinone derivatives as potential PARP-1 inhibitors, leading to the synthesis of compounds with activity comparable to the reference drug Olaparib. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of binding interactions predicted by docking. nih.govnih.gov These simulations were used to confirm the binding stability of potent quinazolinone-based anti-cancer agents within the EGFR binding site. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of yet-unsynthesized analogs, prioritizing the most promising candidates for synthesis. rsc.org
In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process is crucial. In silico tools can flag molecules with potentially poor pharmacokinetic profiles or toxicity issues, saving time and resources. rsc.orgmdpi.com
By employing this integrated workflow, researchers can move from initial hit identification to lead optimization in a more efficient and targeted manner. Computational predictions guide experimental synthesis and testing, and the resulting experimental data is then used to refine and improve the computational models, creating a powerful discovery cycle.
Q & A
Q. What are the common synthetic routes for 6-chloro-2-methyl-6H-quinazolin-4-one, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis typically involves cyclization of substituted anthranilic acid derivatives or condensation reactions. For example, quinazolinone derivatives are often synthesized via cyclocondensation of 2-aminobenzamide with carbonyl compounds under acidic conditions. Key variables include solvent choice (e.g., ethanol, acetic acid), temperature (80–120°C), and catalysts (e.g., POCl₃ for chlorination steps). Optimization may involve adjusting stoichiometry, reaction time, or using microwave-assisted synthesis to improve yield .
- Example Protocol:
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | 2-Amino-5-chlorobenzoic acid | Core precursor |
| 2 | Acetic anhydride, reflux | Cyclization |
| 3 | POCl₃, 80°C | Chlorination at position 6 |
| 4 | Methylation (CH₃I, K₂CO₃) | Introduction of methyl group |
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks based on substituent effects; the methyl group at position 2 appears as a singlet (~δ 2.5 ppm), while aromatic protons show splitting patterns consistent with quinazolinone rings .
- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., m/z 209.05 for [M+H]⁺).
- X-ray Crystallography: Single-crystal diffraction (e.g., using SHELXL ) resolves bond lengths and angles. For example, the C6–Cl bond typically measures ~1.73 Å, and the quinazolinone ring exhibits planarity (±0.02 Å deviation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure refinement?
- Methodological Answer: Discrepancies may arise from twinning, disorder, or poor data resolution. Strategies include:
- Data Reprocessing: Use programs like SHELXD to reassess initial phases.
- Twinning Analysis: Apply the Hooft parameter or Flack test to detect/correct twinning.
- Disorder Modeling: Split occupancy for overlapping atoms (e.g., solvent molecules) using PART instructions in SHELXL .
- Validation Tools: Check R-factors (target < 0.05 for high-resolution data) and geometry outliers (e.g., using Coot ).
Q. What experimental designs are suitable for evaluating structure-activity relationships (SAR) of this compound derivatives in antibacterial studies?
- Methodological Answer:
- Derivative Synthesis: Modify substituents at positions 2 (methyl), 4 (ketone), and 6 (chlorine). For example, replace Cl with Br or introduce aryl groups at position 3 .
- Bioactivity Assays:
- Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Mechanistic Studies: Use molecular docking (e.g., AutoDock Vina) to predict binding to bacterial targets like DNA gyrase .
- Data Analysis: Correlate substituent electronic effects (Hammett constants) with activity trends. For example, electron-withdrawing groups at position 6 may enhance potency .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., C6–Cl bond with high partial positive charge).
- Transition State Analysis: Calculate activation energy for Cl substitution with nucleophiles (e.g., amines, thiols) using Gaussian08.
- Solvent Effects: Include polarizable continuum models (PCM) to simulate reaction in DMSO or ethanol .
Data Contradiction Analysis
Q. How to address conflicting reports on the antibacterial efficacy of this compound derivatives?
- Methodological Answer:
- Meta-Analysis: Compare MIC values across studies, noting differences in bacterial strains, assay protocols, or derivative purity.
- Control Experiments: Replicate key studies with standardized conditions (e.g., CLSI guidelines).
- Structure Verification: Confirm derivative identity via ¹H NMR and HPLC (>95% purity) to rule out impurities affecting activity .
Tables for Key Data
Table 1: Crystallographic Parameters for this compound Derivatives
| Compound | Space Group | R-factor | Bond Length (C6–Cl, Å) | Reference |
|---|---|---|---|---|
| Derivative A | P 1 | 0.037 | 1.729 | |
| Derivative B | C2/c | 0.052 | 1.718 |
Table 2: Antibacterial Activity of Select Derivatives
| Derivative | Substituent | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli |
|---|---|---|---|
| 6-Cl, 2-Me | - | 8.0 | 64.0 |
| 6-Br, 2-Et | Br, ethyl | 4.0 | 32.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
